N-(cyclobutylmethyl)-3-phenylpropanamide
Description
Contextualization within Pharmacologically Active Small Molecules and Analogues
Small molecules, such as N-(cyclobutylmethyl)-3-phenylpropanamide, are pivotal in drug discovery due to their ability to modulate the function of biological macromolecules like proteins and nucleic acids. The N-alkyl-3-arylpropanamide core is a recurring motif in compounds targeting a wide array of biological targets, including G protein-coupled receptors (GPCRs), enzymes, and ion channels. The specific combination of the cyclobutylmethyl and phenylpropyl groups in this compound positions it as an analogue of various experimental and clinically relevant molecules. For instance, the arylpropanamide structure is a key component in the design of selective androgen receptor modulators (SARMs). nih.gov
Significance of N-Alkyl and Arylpropanamide Scaffolds in Ligand Design
The N-alkyl and arylpropanamide scaffolds are considered "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of providing ligands for more than one type of biological target. The versatility of these scaffolds stems from several key features:
The Amide Bond: The propanamide's amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with the backbones and side chains of amino acid residues in protein binding pockets.
The Aryl Group: The phenyl group provides a site for hydrophobic and π-stacking interactions, which are crucial for anchoring a ligand to its target. The aromatic ring can also be readily substituted to fine-tune the electronic properties and steric profile of the molecule.
The N-Alkyl Substituent: The nature of the N-alkyl group, in this case, a cyclobutylmethyl moiety, significantly influences the compound's lipophilicity, metabolic stability, and conformational rigidity. The cyclobutyl group, in particular, is often used as a bioisostere for other alkyl groups to explore the steric and conformational requirements of a binding site. Research on related structures, such as CF3-cyclobutanes, highlights the value of such groups in enhancing metabolic resistance while preserving bioactivity. researchgate.net
The modular nature of this scaffold allows for systematic modifications to explore structure-activity relationships (SAR). For example, a study on novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides demonstrated that variations in the N-alkyl group led to a wide spectrum of antiproliferative activity against various cancer cell lines. nih.govmdpi.com
Overview of Research Trajectories for the Compound and Related Architectures
Given the lack of specific published research on this compound, its potential research trajectories can be inferred from studies on analogous structures. The primary areas of investigation for N-alkyl-3-arylpropanamides include:
Anticancer Activity: As demonstrated by analogues, this class of compounds holds promise as antiproliferative agents. nih.govmdpi.com Research would likely focus on evaluating its cytotoxicity against a panel of cancer cell lines and identifying its molecular target, which could be enzymes like histone deacetylases (HDACs), as seen with related quinoxaline-based propanamides. nih.govmdpi.com
Neurological Disorders: The arylpropanamide scaffold is present in molecules with activity in the central nervous system. Future research could explore the potential of this compound and its derivatives as ligands for receptors implicated in neurological and psychiatric conditions.
Metabolic Diseases: The structural similarity to SARMs suggests a potential role in modulating nuclear receptors. nih.gov This could open up research avenues in metabolic diseases such as obesity and type 2 diabetes.
Infectious Diseases: The N-alkylamide motif is also found in compounds with antimicrobial properties. For instance, N-alkyl-3,4-diarylmaleimides have been investigated for their ability to reverse bacterial multidrug resistance. researchgate.net
The initial steps in investigating a new compound like this compound would involve its synthesis, followed by in vitro screening against a diverse range of biological targets to identify any potential pharmacological activity.
Detailed Research Findings on Analogous Compounds
To illustrate the potential of the N-alkyl-3-arylpropanamide scaffold, the following table summarizes the in vitro antiproliferative activity of a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which share the core propanamide structure with this compound.
| Compound ID | N-Alkyl Group | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HeLa IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| 6a | Methyl | 81.34 ± 4.1 | 79.21 ± 3.9 | 88.15 ± 4.5 | 91.23 ± 4.7 |
| 6b | Ethyl | 75.11 ± 3.8 | 71.45 ± 3.6 | 81.33 ± 4.1 | 84.51 ± 4.2 |
| 6c | Propyl | 69.23 ± 3.5 | 65.88 ± 3.3 | 75.67 ± 3.8 | 78.14 ± 3.9 |
| 6d | Allyl | 55.43 ± 2.8 | 51.21 ± 2.6 | 61.89 ± 3.1 | 64.32 ± 3.2 |
| 6k | 4-Fluorobenzyl | 6.93 ± 0.4 | 10.88 ± 0.8 | 9.46 ± 0.7 | 12.17 ± 0.9 |
| Doxorubicin | (Reference Drug) | 4.17 ± 0.2 | 5.23 ± 0.3 | 5.57 ± 0.4 | 8.87 ± 0.6 |
| Data sourced from a study on N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides. mdpi.com |
This data clearly indicates that the nature of the N-alkyl substituent plays a crucial role in the biological activity of these propanamide derivatives, with the 4-fluorobenzyl group in compound 6k conferring the most potent antiproliferative effects. mdpi.com This underscores the importance of systematic structural modifications in the design of new therapeutic agents based on this scaffold.
Structure
3D Structure
Properties
IUPAC Name |
N-(cyclobutylmethyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(15-11-13-7-4-8-13)10-9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFXCSGSZPNDRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for N Cyclobutylmethyl 3 Phenylpropanamide and Its Analogues
Established Synthetic Pathways for N-Substituted Propanamide Structures
Amide Coupling Reaction Techniques
The most direct and common method for forming the amide bond in N-(cyclobutylmethyl)-3-phenylpropanamide is the condensation reaction between 3-phenylpropanoic acid and cyclobutylmethylamine. google.com Since the direct reaction of a carboxylic acid and an amine to form an amide is a dehydration reaction that typically requires high temperatures, a variety of coupling reagents have been developed to facilitate this transformation under milder conditions. This process involves the "activation" of the carboxylic acid's carboxyl group to make it more susceptible to nucleophilic attack by the amine.
Common strategies for this activation and subsequent amidation include:
Carbodiimide-Mediated Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To suppress side reactions and minimize potential racemization at the α-carbon if chiral precursors are used, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included.
Phosphonium and Aminium/Uronium Reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient coupling agents. They convert the carboxylic acid into an activated ester in situ, leading to high yields and short reaction times, even with sterically hindered or less reactive substrates.
Conversion to Acyl Halides: A classic method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-phenylpropanoyl chloride can then be reacted with cyclobutylmethylamine, typically in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. This method is robust but can be limited by the harsh conditions required for the formation of the acyl chloride, which may not be suitable for complex molecules with sensitive functional groups.
A comparative overview of common amide coupling approaches is presented below.
| Coupling Method | Activating Reagent(s) | Key Intermediate | Common Solvents |
| Carbodiimide | DCC or EDC (often with HOBt or NHS) | O-acylisourea | DCM, DMF, THF |
| Phosphonium/Uronium | PyBOP, HATU, HBTU | Activated Benzotriazolyl Ester | DMF, NMP |
| Acyl Halide | SOCl₂, (COCl)₂ | Acyl Chloride | DCM, Toluene |
| Boric Acid Catalysis | B(OH)₃ | Acylborate | Toluene (with water removal) |
Synthesis of Cyclobutylmethylamine Precursors
Cyclobutylmethylamine is a key building block that is not as commonly available as simpler amines. Its synthesis requires dedicated multi-step procedures. Traditional methods often rely on the construction of the cyclobutane (B1203170) ring followed by functional group manipulation.
One established route involves the use of diethyl malonate and 1,3-dibromopropane (B121459). The dicarbanion of diethyl malonate acts as a nucleophile, reacting with 1,3-dibromopropane in a double nucleophilic substitution to form the cyclobutane ring. The resulting diethyl cyclobutane-1,1-dicarboxylate (B1232482) can then be hydrolyzed and decarboxylated to yield cyclobutanecarboxylic acid. This acid can be converted to the corresponding amide (cyclobutanecarboxamide) and subsequently reduced, for example with lithium aluminum hydride (LiAlH₄), to afford cyclobutylmethylamine.
More modern approaches have emerged, including metal-catalyzed reactions. For instance, palladium-catalyzed alkene carboamination reactions have been developed to provide access to cyclobutylamine (B51885) derivatives that are otherwise difficult to generate. Furthermore, patents describe processes for producing related structures like 3-amino-3-cyclobutylmethyl-2-hydroxypropionamide, indicating established industrial methods for creating complex cyclobutane-containing amine precursors. google.com
Preparation of 3-Phenylpropanoic Acid Derivatives
3-Phenylpropanoic acid, also known as hydrocinnamic acid, is a readily available chemical. A common laboratory and industrial synthesis involves the hydrogenation of cinnamic acid. nih.gov This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.
For the synthesis of derivatives of 3-phenylpropanoic acid, which are essential for SAR studies, two main approaches can be considered:
Using Substituted Starting Materials: Substituted cinnamic acids can be hydrogenated to yield the corresponding substituted 3-phenylpropanoic acids. These precursors are often accessible from substituted benzaldehydes through reactions like the Knoevenagel or Perkin condensation.
Direct Functionalization of the Phenyl Ring: Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation) can be performed on 3-phenylpropanoic acid itself. The propyl acid side chain is an ortho-, para-directing, activating group, which will guide the position of incoming electrophiles.
Targeted Chemical Modifications for Structure-Activity Relationship (SAR) Elucidation
SAR studies are crucial for optimizing the biological activity of a lead compound. For this compound, modifications can be systematically introduced at two primary locations: the N-cyclobutylmethyl moiety and the phenyl ring of the propanamide group.
Systematic Variation of the N-Cyclobutylmethyl Moiety
The N-alkyl group of an amide can significantly influence its pharmacokinetic and pharmacodynamic properties by affecting its size, shape, and lipophilicity. The cyclobutylmethyl group offers a unique, conformationally restricted scaffold that can be systematically altered to probe its interaction with a biological target.
Potential modifications for SAR exploration include:
Ring Size Variation: The four-membered cyclobutane ring can be expanded to a cyclopentyl or cyclohexyl ring, or contracted to a cyclopropyl (B3062369) ring. This would alter the steric bulk and the vector of the alkyl group relative to the amide bond. Studies on N-[4-(propyl)cyclohexyl]-amides have shown that the nature of the cycloalkyl group is important for biological activity. nih.gov
Substitution on the Cycloalkane Ring: Introducing small alkyl or polar substituents (e.g., methyl, hydroxyl, fluoro) at various positions on the cyclobutane ring would create stereoisomers and alter the lipophilicity and binding interactions of the moiety.
Alteration of the Methylene (B1212753) Linker: The methylene bridge (-CH₂-) between the cyclobutane ring and the amide nitrogen can be removed (N-cyclobutyl), extended (N-cyclobutylethyl), or branched. These changes would modify the distance and spatial relationship between the cyclic portion and the propanamide core.
| Modification Type | Example Analogue Name | Rationale for Modification |
| Ring Size Variation | N-(cyclopentylmethyl)-3-phenylpropanamide | Investigate effect of ring strain and steric bulk |
| Ring Substitution | N-(2-methylcyclobutylmethyl)-3-phenylpropanamide | Probe for specific hydrophobic or stereochemical interactions |
| Linker Alteration | N-cyclobutyl-3-phenylpropanamide | Assess the importance of the methylene spacer |
Substituent Effects on the Phenyl Ring of the Propanamide Moiety
Key strategies for modifying the phenyl ring include:
Positional Isomerism: Placing a single substituent at the ortho-, meta-, or para-position allows for a systematic evaluation of the spatial requirements of the target's binding pocket.
Varying Electronic Properties: Introducing a range of substituents with different electronic effects can provide insight into whether electron-rich or electron-poor rings are preferred for activity.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃), methyl (-CH₃), or amino (-NH₂) increase the electron density of the aromatic ring.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), or halogens (F, Cl, Br) decrease the ring's electron density.
Modulating Lipophilicity and Hydrogen Bonding Capacity: Substituents can also be chosen to fine-tune the molecule's solubility and potential for hydrogen bonding. For example, a hydroxyl (-OH) or carboxylic acid (-COOH) group can act as a hydrogen bond donor and acceptor, while a fluorine atom can increase lipophilicity in certain contexts.
Modifications within the Propanamide Linker
The propanamide linker in this compound offers a versatile scaffold for structural modifications aimed at modulating the physicochemical and pharmacological properties of the molecule. Research in this area focuses on altering the length, rigidity, and electronic character of the linker.
One common strategy for the synthesis of the core N-alkyl-3-phenylpropanamide structure involves the coupling of 3-phenylpropanoic acid (hydrocinnamic acid) with the desired amine, in this case, cyclobutylmethylamine. Various amide bond forming reagents can be employed for this purpose. A comparative study on the synthesis of a similar compound, N-benzyl-3-phenylpropanamide, highlights several effective methods. These include the use of an acid chloride, a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or a boric acid catalyst. walisongo.ac.id The acid chloride method involves converting 3-phenylpropanoic acid to its corresponding acid chloride, which then reacts with the amine. walisongo.ac.id While effective, this method can have limitations regarding functional group tolerance. The use of coupling reagents like HATU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) offers a milder alternative. walisongo.ac.id Catalytic methods, for instance, using boric acid at elevated temperatures with removal of water, present a "greener" approach with water being the only byproduct. walisongo.ac.id
While direct synthesis of this compound is not extensively detailed in readily available literature, the synthesis of analogous N-alkyl propanamides provides a clear blueprint. For instance, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were synthesized via an azide (B81097) coupling method, starting from the corresponding propanhydrazide. This highlights the adaptability of the propanamide scaffold to various synthetic transformations.
Further modifications within the propanamide linker itself can involve the introduction of substituents on the alpha or beta carbons of the propionyl moiety. These modifications can influence the molecule's conformation and interaction with biological targets. Such substitutions would typically be introduced in the 3-phenylpropanoic acid starting material before the amide coupling step.
Stereoselective Synthesis and Chiral Resolution Techniques for Analogues
The presence of a chiral center, for instance, by substitution on the propanamide linker or the phenyl ring, necessitates the development of stereoselective synthetic methods or the resolution of racemic mixtures to obtain enantiomerically pure compounds.
Stereoselective Synthesis:
While specific examples of stereoselective synthesis for this compound analogues are not prevalent in the reviewed literature, general principles of asymmetric synthesis can be applied. For instance, if a chiral center is to be introduced at the alpha-position to the carbonyl group of the propanamide, asymmetric alkylation of a suitable enolate precursor derived from 3-phenylpropanoic acid could be employed. The use of chiral auxiliaries attached to the carboxylic acid or the amine could also direct the stereochemical outcome of the reaction.
Chiral Resolution Techniques:
For analogues that are synthesized as racemic mixtures, chiral resolution is a critical step to isolate the individual enantiomers. Several established techniques can be applied to N-alkyl-3-phenylpropanamide derivatives.
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture, if it contains an acidic or basic center, with a chiral resolving agent to form diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. For compounds similar in structure to N-alkyl-3-phenylpropanamides, such as phenylalkylamines, various CSPs have proven effective. For example, crown ether-based CSPs, like the S-18-crown-6-ether phase, have been successfully used for the direct resolution of racemic phenylalkylamines without derivatization. nih.gov Another study on the chiral separation of 3-phenyl-3-heteroarylpropylamines utilized cyclodextrin-based columns (e.g., Cyclobond I) and also cyclodextrins as mobile phase additives in reversed-phase HPLC. nih.gov
Capillary electrophoresis (CE) is another valuable technique for chiral separations, often employing chiral selectors added to the background electrolyte. For 3-phenyl-3-heteroarylpropylamines, cyclodextrins (alpha, beta, and gamma) and heparin have been used as effective chiral selectors in CE. nih.gov
Kinetic Resolution: In kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer. A study on the hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone (a lactone precursor to 3-phenylpropanoic acid derivatives) to chiral tropic acid demonstrates the potential of this approach for creating chiral building blocks for the synthesis of analogues. rsc.org
The choice of resolution technique depends on various factors, including the chemical nature of the compound, the scale of the separation required, and the availability of instrumentation and chiral selectors.
An article on the pharmacological characterization and receptor ligand interactions of this compound and its analogues cannot be generated at this time. Extensive searches for scientific literature containing data on the opioid receptor binding and functional activity of the specific chemical compound "this compound" and its direct analogues have not yielded any relevant research findings.
The provided outline requires a detailed analysis of this compound's interaction with mu-opioid (MOPr) and delta-opioid (DOPr) receptors, including specific data from radioligand binding affinity determinations and functional characterization as an agonist, partial agonist, or antagonist. Despite targeted searches using various relevant keywords, no studies containing this specific information could be located.
Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the strict requirements of the requested outline. The necessary data for this compound's pharmacological profile within the opioid receptor system does not appear to be available in the public domain.
Pharmacological Characterization and Receptor Ligand Interactions of N Cyclobutylmethyl 3 Phenylpropanamide Analogues
Opioid Receptor System Modulatory Research
Kappa-Opioid Receptor (KOPr) Binding and Functional Activity Profiling
Analogues of N-(cyclobutylmethyl)-3-phenylpropanamide belong to the broader class of diphenethylamines, which have been shown to possess significant activity at the kappa-opioid receptor (KOPr). Initial investigations into diphenethylamine (B1265890) compounds like RU 24213 and RU 24294 identified them as selective KOR antagonists in in vitro binding assays. mdpi.com Building upon these findings, structure-activity relationship (SAR) studies were conducted by modifying substituents at the nitrogen and phenolic moieties. mdpi.com
The introduction of cycloalkylmethyl groups, including cyclobutylmethyl (CBM), at the nitrogen position was a key strategy in developing new KOR ligands. mdpi.com These modifications led to the emergence of diphenethylamine analogues with a range of pharmacological profiles at the KOPr, including full agonists, partial agonists, biased agonists, and antagonists. mdpi.comnih.gov The functional activity of these compounds is typically assessed using assays such as the [³⁵S]GTPγS binding assay, which measures G protein activation upon receptor stimulation. nih.gov For instance, evaluation of novel analogues in this assay, stimulated by a selective KOPr agonist like U69,593, has successfully identified potent and selective KOPr antagonists. nih.gov The kappa-opioid receptor, a class A GPCR, signals primarily through pertussis toxin-sensitive G proteins (Gαi/o), leading to downstream effects like the inhibition of adenylyl cyclase. frontiersin.orgnih.gov
The pharmacological profile of ligands at the KOPr can be complex, with some compounds exhibiting biased agonism—preferentially activating G protein signaling pathways over β-arrestin recruitment. frontiersin.orgnih.gov This property is of significant interest as G protein-biased KOPr agonists are hypothesized to offer therapeutic benefits with a reduced side-effect profile. nih.gov
| Compound Analogue Type | Modification | Observed KOPr Activity Profile | Reference |
|---|---|---|---|
| Diphenethylamine | N-H (e.g., RU 24294) | Selective Antagonist | mdpi.com |
| 3-Monohydroxy-Substituted Diphenethylamine | N-Cyclobutylmethyl (CBM) | Potent and Selective Ligand (Full/Partial Agonist or Antagonist) | mdpi.com |
| 3,3'-Dihydroxy-Substituted Diphenethylamine | N-Cyclobutylmethyl (CBM) | Shift in affinity and potency compared to 3-monohydroxy counterparts | mdpi.com |
| N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazine | JDTic-like analogues | Potent and Selective Antagonists | nih.gov |
Influence of the N-Cyclobutylmethyl Group on Opioid Receptor Efficacy Shifts
The N-substituent on opioid ligands plays a critical role in determining their pharmacological properties, often acting as a "molecular switch" that can shift a compound's activity from agonism to antagonism. The N-cyclobutylmethyl group is a specific structural motif that has been systematically incorporated into diphenethylamine scaffolds to explore its influence on KOPr activity. mdpi.com
Molecular dynamics simulations of opioid receptors provide insight into how such groups can influence receptor conformation. nih.gov Hydrophobic N-substituents, such as the structurally similar cyclopropylmethyl group, can interact with key residues within the receptor's binding pocket, like tryptophan W6.48. nih.gov The rotation of this specific residue has been implicated as a critical "toggle switch" in the activation of GPCRs. nih.gov The interaction between the N-substituent and this region can stabilize either an active or an inactive conformation of the receptor, thereby dictating the ligand's efficacy. For example, replacing a methyl group with a cyclopropylmethyl group in one compound (β-FOA vs. β-FNA) was shown to influence the rotational state of W6.48, correlating with a shift in functional activity. nih.gov The introduction of the N-cyclobutylmethyl group into 3-monohydroxy- and 3,3'-dihydroxy-substituted diphenethylamines resulted in analogues with varied affinities, selectivities, and potencies, highlighting the profound impact of this specific substituent on the efficacy profile at the KOPr. mdpi.com
G Protein-Coupled Receptor (GPCR) Interaction Studies Beyond Opioids
The pharmacological profile of this compound analogues is not restricted to opioid receptors. Research has revealed significant interactions with other GPCRs and related receptors, indicating a potential for polypharmacology.
GPR88 Agonist Activity and Site-Specific Tolerance in Analogues
GPR88, also known as the Strg/Gpr88 receptor, is an orphan GPCR predominantly expressed in the medium spiny neurons of the striatum. nih.govopnme.com It has been implicated in various central nervous system (CNS) functions, including motor control, learning, and reward behaviors. opnme.com Medicinal chemistry efforts have led to the development of synthetic GPR88 agonists based on scaffolds such as 2-PCCA and 2-AMPP. nih.gov One such agonist, RTI-13951-33, demonstrated a specific GPR88-mediated effect and was used to develop the first GPR88 radioligand for receptor binding studies. nih.gov More recently, brain-penetrant agonists like BI-9508 have been developed, which lack the primary amine group associated with efflux by P-glycoprotein, making them suitable for in vivo studies. opnme.comopnme.com These agonists are crucial tools for elucidating the physiological functions of GPR88. opnme.com Notably, studies have shown that GPR88 can physically interact with and inhibit the signaling of the kappa-opioid receptor, particularly in dopamine (B1211576) D1-receptor-containing neurons, suggesting a functional crosstalk between these two receptor systems in the striatum. nih.gov
Exploration of Dopamine Receptor (D2/D3) Binding in Related Compounds
There is significant structural homology between the D2 and D3 dopamine receptor subtypes, both of which are members of the D2-like family of GPCRs. nih.govmdpi.com This similarity makes the development of subtype-selective ligands challenging but crucial for targeting specific neurological and psychiatric disorders. nih.govsemanticscholar.org Interestingly, the parent diphenethylamine compounds, RU 24213 and RU 24294, were first developed as selective D2 dopamine receptor agonists before their KOR antagonist properties were discovered. mdpi.com This establishes a clear pharmacological link between the diphenethylamine scaffold and dopamine receptors. Subsequent research on related scaffolds, such as N-phenylpiperazines, has identified ligands with high affinity and selectivity for the D3 receptor over the D2 receptor. mdpi.com The binding poses of antagonists in D2 and D3 receptors can differ substantially, with ligands occupying distinct sub-pockets within the binding site, which can be exploited for designing selective compounds. elifesciences.org The potential for this compound analogues to bind to D2/D3 receptors, given their structural heritage, represents an important area for further characterization.
| Compound | Receptor | Binding Affinity (Ki) | Selectivity | Reference |
|---|---|---|---|---|
| Metoclopramide | hD2R | 21 ± 1 nM | Low D3 vs D2 Selectivity | semanticscholar.org |
| Metoclopramide | hD3R | 27 ± 3 nM | ||
| HY-3-24 | hD2R | 86.7 ± 11.9 nM | ~129-fold for D3R | semanticscholar.org |
| HY-3-24 | hD3R | 0.67 ± 0.11 nM | ||
| Compound 6a (4-thiophene-3-yl-benzamide N-phenylpiperazine analog) | D3R | Nanomolar Affinity | ~500-fold D3 vs. D2 | mdpi.com |
Toll-like Receptor (TLR) Inhibition in Structurally Related Compounds
Toll-like receptors (TLRs) are key components of the innate immune system that recognize molecular patterns associated with pathogens and cellular damage, triggering inflammatory responses. nih.govfrontiersin.org Over-activation of TLR signaling is implicated in a range of inflammatory and autoimmune diseases, making TLRs a significant target for therapeutic inhibitors. nih.govfrontiersin.org Although data on this compound's direct TLR activity is not present, studies on structurally related molecules and other chemical scaffolds demonstrate the potential for small molecules to inhibit these pathways.
One area of research has identified methyl-piperidino-pyrazole (B8055926) (MPP), a bioactive compound, as a specific inhibitor of TLR signaling. nih.gov MPP was found to interfere with the signaling of multiple TLRs, including TLR2, TLR4, TLR7, and TLR9, by preventing the dimerization of the MyD88 TIR domain, a critical adapter protein in the signaling cascade. nih.gov This action effectively blocks downstream inflammatory signals, such as the activation of NF-κB and MAPK pathways. nih.gov
Further chemical development of the MPP scaffold has led to analogues with improved selectivity for distinct TLRs, underscoring the potential for designing targeted anti-inflammatory agents. nih.gov One such analogue demonstrated protective effects against LPS-mediated TNFα release in animal models. nih.gov
Another class of compounds, benzoxaboroles, has also yielded potent TLR inhibitors. The compound AN3485 was reported to inhibit the release of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) mediated by TLR2, TLR3, TLR4, and TLR5 from human immune cells, with IC₅₀ values in the nanomolar range. researchgate.net This inhibition occurs at the transcriptional level. researchgate.net The potent in vitro and in vivo anti-inflammatory activity of AN3485 highlights it as a promising lead for treating inflammatory diseases. researchgate.net
Mechanisms of Receptor Selectivity and Polypharmacology
Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in drug design. nih.gov It offers a strategy for addressing multifactorial diseases where engaging a single target may be insufficient. nih.gov The design of multi-target-directed ligands (MTDLs) can lead to improved therapeutic efficacy and a more predictable pharmacokinetic profile compared to administering multiple selective drugs. nih.gov
The selectivity of ligands for specific receptor subtypes is governed by subtle differences in the molecular architecture of the binding sites. For classes of compounds like substituted phenylpiperazines, which have been studied as dopamine receptor ligands, both steric and electrostatic interactions are key determinants of binding affinity and selectivity. nih.gov
Research on dopamine D2 and D3 receptor selectivity provides a useful model for understanding these mechanisms. Homology models of these receptors reveal that slight sequence differences in extracellular loop regions can alter the shape and depth of the ligand-binding cavity. nih.gov For example, the binding pocket in the D2 receptor is comparatively shallower than in the D3 receptor. nih.gov This structural difference can explain why larger ligands may exhibit greater affinity for the D3 receptor, as they can penetrate deeper into its more accommodating binding site and adopt a more extended conformation. nih.gov
The primary drivers for binding affinity in these systems often include hydrophobic interactions, while specific hydrogen bonds typically confer binding specificity. nih.gov A crucial interaction for many of these ligands is the formation of a salt bridge between a highly conserved aspartate residue in the receptor and a protonated nitrogen atom on the ligand, which serves to anchor the molecule in the binding site. nih.govnih.gov The composition, size, and conformation of different parts of the molecule, such as alkyl spacers, further modulate the fit within the binding pocket and, consequently, the selectivity profile. nih.govnih.gov These principles of molecular recognition are broadly applicable to understanding how analogues of this compound might achieve selectivity or exhibit polypharmacology across different receptor families.
Enzymatic Modulation and Biochemical Mechanistic Investigations
DprE1 Enzyme Inhibition Studies in Antituberculosis Research
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). patsnap.com It plays an essential role in the biosynthesis of the mycobacterial cell wall components, lipoarabinomannan and arabinogalactan. nih.govacs.org Due to its vital function and vulnerability, DprE1 has emerged as a prominent target for the development of new antitubercular drugs. patsnap.comscispace.com
While direct studies on N-(cyclobutylmethyl)-3-phenylpropanamide are not extensively documented in the selected literature, a closely related class of compounds, N-phenylpropanamides, has been identified as a novel and potent class of DprE1 inhibitors. nih.govacs.org Research into these related structures provides significant insight into the potential activity of the target compound. For instance, scaffold morphing efforts have led to the discovery of various heterocyclic compounds that retain DprE1 enzyme inhibition and exhibit potent antimycobacterial activity. acs.org
Biochemical Assay Methodologies for Enzyme Activity Assessment
The assessment of DprE1 inhibition typically involves in vitro biochemical assays that measure the enzyme's activity. DprE1 catalyzes the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA) via a two-step process involving the intermediate decaprenyl-phospho-2′-keto-d-arabinose (DPX). nih.gov
Enzyme activity can be monitored by quantifying the consumption of a substrate or the formation of a product. For DprE1, assays are often designed to measure the conversion of DPR to DPX. The inhibitory potential of a compound is determined by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov The biological activities of inhibitors, expressed as IC₅₀ values, are often converted to pIC₅₀ for quantitative structure-activity relationship (QSAR) modeling. nih.gov These assays are crucial for establishing a correlation between enzyme inhibition and the minimum inhibitory concentration (MIC) against the bacteria. acs.org
Structure-Mechanism Relationships for Enzyme Inhibition
Structure-activity relationship (SAR) studies on related scaffolds, such as azaindoles and benzimidazoles, reveal key structural features necessary for DprE1 inhibition. For example, in one series of benzimidazole (B57391) analogs, small hydrophobic amide groups, like fluoro-ethyl and difluoro-ethyl amides, were found to be preferable for antimycobacterial activity. acs.org This suggests that the nature of the N-substituent on the propanamide moiety is a critical determinant of inhibitory potency. The N-(cyclobutylmethyl) group of the title compound represents such a hydrophobic substituent. The mechanism of many top DprE1 inhibitors involves the formation of a covalent adduct with a cysteine residue (Cys387) in the enzyme's active site, often following the reduction of a nitro group on the inhibitor. nih.gov However, non-covalent inhibitors also exist, and their efficacy demonstrates a strong correlation between DprE1 inhibition and antimycobacterial activity. acs.org
Table 1: DprE1 Inhibitory Activity of Representative Benzimidazole Analogs
| Compound | R Group | DprE1 IC₅₀ (µM) | Mtb MIC (µM) |
| Analog 1 | H | 0.021 | 0.19 |
| Analog 2 | F | 0.012 | 0.09 |
| Analog 3 | OMe | 0.015 | 0.09 |
| Analog 4 | Me | 0.012 | 0.04 |
| Data derived from studies on related benzimidazole scaffolds, not this compound itself. Source: acs.org |
Dipeptidyl Peptidase III (DPP III) Inhibition and Structure-Activity Studies
Dipeptidyl peptidase III (DPP III) is a cytosolic metallopeptidase that cleaves dipeptides from the N-terminus of various peptide substrates. nih.gov It is involved in intracellular peptide catabolism and has been implicated in processes like pain modulation and oxidative stress regulation. nih.gov While DPP III is a recognized therapeutic target, specific inhibitory studies focusing on this compound have not been prominently featured in the reviewed literature. Inhibitors of DPP III are diverse, ranging from microbial products and synthetic small molecules to peptides. nih.gov Structure-activity relationship studies have been conducted on various classes of inhibitors, such as dipeptidyl hydroxamic acids and benzimidazoles, but a direct link to the this compound scaffold is not established. nih.gov
Exploration of Other Enzyme Targets (e.g., α-glucosidase, lipoxygenase, cholinesterases)
The structural features of this compound, particularly the amide linkage and phenyl group, are present in molecules known to inhibit other classes of enzymes.
In Vitro Enzyme Activity Assays and IC₅₀ Determinations
The inhibitory potential of compounds against enzymes like α-glucosidase, lipoxygenase, and cholinesterases is quantified using established in vitro assays to determine IC₅₀ values. nih.gov
α-Glucosidase: Inhibition of this enzyme, which is a key target in managing type 2 diabetes, is often measured spectrophotometrically by monitoring the hydrolysis of a chromogenic substrate like 4-nitrophenyl-α-D-glucopyranoside. researchgate.netnih.gov Studies on various amide derivatives have demonstrated potent α-glucosidase inhibitory activity, with some compounds showing significantly lower IC₅₀ values than the standard drug, acarbose. nih.govnih.gov
Lipoxygenase: These enzymes are involved in inflammatory pathways. Their activity can be assayed by monitoring the formation of hydroperoxides from substrates like linoleic or arachidonic acid. nih.gov Certain cyclopropyl (B3062369) N-hydroxycarboxamides, which share some structural similarities with the target compound, have been patented as lipoxygenase inhibitors. google.com
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. nih.gov The most common method for assaying their inhibition is Ellman's colorimetric method. nih.gov Phenylpropanoids are a known class of cholinesterase inhibitors. nih.govnih.gov
Table 2: α-Glucosidase Inhibitory Activity of Representative Amide Derivatives
| Compound Class | Derivative | α-Glucosidase IC₅₀ (µM) |
| Galbanic Acid Amides | Compound 3h | 0.3 ± 0.3 |
| Galbanic Acid Amides | Compound 3a | 0.5 ± 0.1 |
| Phthalimide Acetamides | 4-Bromo-N-phenyl | 15.1 ± 0.6 |
| Phthalimide Acetamides | 4-Chloro-N-phenyl | 21.3 ± 1.8 |
| Reference | Acarbose | 750.0 ± 5.6 |
| Data derived from studies on other amide-containing compounds. Sources: nih.govnih.gov |
Investigation of Inhibitory Mechanisms (e.g., Competitive, Non-competitive)
Understanding the mechanism of inhibition is crucial for drug design. Kinetic studies are performed to determine whether an inhibitor acts in a competitive, non-competitive, uncompetitive, or mixed-type manner. nih.gov
For α-glucosidase, kinetic analysis of potent galbanic acid amide derivatives revealed a competitive mode of inhibition, indicating that the inhibitor binds to the active site of the enzyme, competing with the natural substrate. nih.gov Similarly, for lipoxygenase, inhibition can be instantaneous and reversible. nih.gov The relationship between the IC₅₀ value and the inhibition constant (Ki) can help confirm the mechanism of action. nih.govnih.gov
Structure Activity Relationship Sar and Structure Function Elucidation
Identification of Critical Pharmacophoric Elements within the N-(cyclobutylmethyl)-3-phenylpropanamide Scaffold
The fundamental structure of this compound can be deconstructed into three primary pharmacophoric elements: the N-cyclobutylmethyl group, the central propanamide linker, and the terminal phenyl ring. The interplay between these three components is crucial for molecular recognition and the elicitation of a biological response.
The Aromatic Recognition Element: The 3-phenyl group typically serves as a key binding element, engaging with hydrophobic pockets within the target receptor. Aromatic stacking interactions, such as pi-pi stacking or cation-pi interactions with complementary amino acid residues, are often critical for anchoring the ligand in the binding site.
The Hydrogen-Bonding Core: The secondary amide (-CONH-) of the propanamide linker is a pivotal feature. The amide oxygen acts as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions provide directional bonding that is essential for orienting the ligand correctly within the receptor and contributing significantly to binding affinity.
The N-Alkyl Modulatory Group: The N-cyclobutylmethyl substituent is not merely a bulky group but plays a defined role in modulating the ligand's pharmacological profile. Its size, shape, and conformational rigidity influence potency and can be a determining factor in whether the compound acts as an agonist, partial agonist, or antagonist.
Pharmacophore models developed for related ligands often highlight a specific spatial arrangement of these features: a hydrophobic aromatic center, a hydrogen bond acceptor/donor unit, and a hydrophobic N-alkyl region, all separated by precise distances.
Quantitative Analysis of the N-Cyclobutylmethyl Moiety's Contribution to Ligand Potency and Selectivity
The N-substituent on the propanamide nitrogen is a critical determinant of the compound's interaction with its receptor, profoundly influencing both binding affinity (potency) and selectivity for different receptor subtypes. The cyclobutylmethyl group, in particular, offers a unique combination of steric bulk and conformational constraint.
Studies on related morphinan scaffolds have demonstrated that replacing a small N-methyl group with larger, more complex groups like N-cyclobutylmethyl can shift the pharmacological activity from pure agonism towards partial agonism or even antagonism. For instance, in the oxymorphone series, the N-cyclobutylmethyl derivative, nalbuphone, is known to be a partial agonist, whereas the N-methyl version is a potent agonist. nih.gov This modulation is attributed to the way the N-substituent pocket of the receptor accommodates the bulky group, inducing or stabilizing different receptor conformations.
The cyclobutyl ring is particularly effective in this role. Its puckered structure conformationally restricts the scaffold, which can be entropically favorable for binding by locking the molecule into a bioactive conformation. nih.gov This rigidity can lead to a significant increase in potency compared to more flexible alkyl chains. nih.gov
To illustrate the quantitative impact, SAR studies often involve replacing the cyclobutylmethyl group with other alkyl or cycloalkylmethyl substituents and measuring the resulting change in binding affinity (Ki) or functional activity (EC50/IC50).
Table 1: Illustrative SAR Data for Modifications at the N-Substituent Position Note: Data is hypothetical and for illustrative purposes based on established SAR principles.
| Compound | N-Substituent | Binding Affinity (Ki, nM) | Relative Potency |
|---|---|---|---|
| Reference Compound | -CH₂-cyclobutane | 5.2 | 1.0 |
| Analog 1 | -CH₃ | 45.8 | 0.11 |
| Analog 2 | -CH₂-cyclopropane | 8.1 | 0.64 |
| Analog 3 | -CH₂-cyclopentane | 12.5 | 0.42 |
| Analog 4 | -CH₂-phenyl | 3.9 | 1.33 |
As the table demonstrates, the N-cyclobutylmethyl group often provides a near-optimal balance for potency. Smaller groups (Analog 1) may not adequately fill the binding pocket, while larger or differently shaped groups (Analog 3) may introduce steric clashes. The related N-cyclopropylmethyl group (Analog 2) often retains high affinity, a principle used in many opioid receptor modulators. nih.gov The N-phenethyl group (Analog 4) can sometimes enhance potency further by engaging in additional hydrophobic interactions. mdpi.com
Role of the 3-Phenylpropanamide Subunit in Receptor Recognition and Functional Bias
The 3-phenylpropanamide core serves as the primary scaffold for receptor recognition. Its components are responsible for the initial anchoring of the ligand into the receptor's binding pocket.
Receptor Recognition: The phenyl ring is crucial for establishing initial contact with the receptor, typically through hydrophobic interactions within a specific sub-pocket. The precise positioning of this ring is critical. Studies on related 3-amino-3-phenylpropionamide derivatives have confirmed that this moiety confers high affinity for certain G protein-coupled receptors (GPCRs), such as the mu opioid receptor. nih.gov The amide linker then forms key hydrogen bonds that stabilize the ligand-receptor complex. The distance between the phenyl ring and the amide nitrogen is often a key parameter, as it must match the distance between the corresponding recognition sites in the receptor.
Table 2: Impact of Phenyl Ring Substitution on Receptor Binding Note: Data is hypothetical and for illustrative purposes.
| Compound | Substitution on Phenyl Ring | Binding Affinity (Ki, nM) | Receptor Selectivity (Receptor A / Receptor B) |
|---|---|---|---|
| Reference Compound | None | 5.2 | 15 |
| Analog 5 | 4-Fluoro | 4.8 | 20 |
| Analog 6 | 4-Methyl | 9.1 | 12 |
| Analog 7 | 4-Methoxy | 7.5 | 25 |
| Analog 8 | 3,4-Dichloro | 25.3 | 5 |
Substitutions on the phenyl ring can fine-tune both potency and selectivity. Small, electron-withdrawing groups like fluorine (Analog 5) are often well-tolerated or can improve affinity, whereas bulky substituents (Analog 8) can be detrimental by causing steric hindrance.
Conformational Requirements for Optimized Ligand-Target Interactions
The three-dimensional shape, or conformation, of this compound is a determining factor for its biological activity. The molecule possesses several rotatable bonds, allowing it to adopt numerous shapes. However, it is believed that only a specific, low-energy conformation, often termed the "bioactive conformation," is responsible for binding to the receptor.
The central ethyl chain of the propanamide unit and the bond connecting the nitrogen to the cyclobutylmethyl group allow for significant flexibility. The role of the cyclobutyl ring is, in part, to limit the conformational freedom of the N-substituent, which can pre-organize the molecule into a shape more amenable to binding. nih.gov This reduction in conformational entropy upon binding can lead to a stronger binding affinity.
Molecular modeling and conformational analysis are used to predict the most stable conformations. lumenlearning.com The relative orientation of the phenyl ring to the amide plane and the spatial position of the cyclobutylmethyl group are critical. An optimal conformation would place the key pharmacophoric elements—the hydrophobic phenyl ring, the hydrogen-bonding amide, and the bulky cyclobutylmethyl group—in the correct spatial arrangement to simultaneously engage their respective interaction points within the receptor binding site. A mismatch in this conformation can lead to a dramatic loss of activity. nih.gov
Impact of Stereochemistry on Biological Activity Profiles
Stereochemistry can have a profound impact on the pharmacological profile of a drug. If a chiral center exists within the this compound scaffold, its different stereoisomers (enantiomers or diastereomers) can exhibit vastly different potencies, selectivities, and even functional activities. Biological systems, particularly receptor binding sites, are inherently chiral, and thus they can differentiate between stereoisomers. nih.gov
For example, if the propane chain were to be substituted, creating a chiral carbon, the (R)- and (S)-enantiomers would orient the phenyl ring and other substituents differently in 3D space. One enantiomer might fit perfectly into the binding site, leading to high affinity, while its mirror image (the distomer) might fit poorly or not at all. nih.gov
A well-documented case with the related fentanyl analog, ohmefentanyl, which has three chiral centers, shows that one specific isomer is over 13,000 times more potent than morphine, while some of its other isomers are significantly less active. nih.gov This highlights the extreme stereoselectivity of its target receptor. Therefore, should this compound or its derivatives contain stereocenters, it is almost certain that their biological activity would reside predominantly in one of the isomers.
Advanced Computational and Theoretical Studies
Molecular Docking Simulations for Ligand-Receptor Complex Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the interaction between a potential drug molecule and its target protein. The simulation calculates the binding energy and analyzes the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, in this case, N-(cyclobutylmethyl)-3-phenylpropanamide, would be built and optimized using computational chemistry software. The docking algorithm then samples a large number of possible conformations of the ligand within the binding site of the protein, scoring each conformation to identify the most stable binding mode.
For example, in studies of potential inhibitors for the enzyme Triosephosphate Isomerase (TIM), a target for antiparasitic drugs, molecular docking is used to screen libraries of compounds. nih.gov Researchers analyze the docking scores and interaction profiles to select promising candidates. nih.gov For instance, studies on benzimidazole (B57391) derivatives targeting Leishmania mexicana TIM (LmTIM) revealed that compounds with lower docking scores (indicating stronger binding) were prioritized for further testing. mdpi.com These analyses often show key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com
Illustrative Docking Score Data for LmTIM Inhibitors This table presents example data from a study on different compounds targeting LmTIM to illustrate typical results from docking simulations.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues (Illustrative) |
| Control 1 | -6.3 | Asn71, Leu21, Leu24, Leu236 |
| E2 | -9.5 | Not specified in abstract |
| P9 | -5.8 | Leu21, Leu24, Leu236 |
| Data sourced from a study on benzimidazole derivatives targeting LmTIM and should be considered illustrative. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The goal of QSAR is to predict the activity of new, untested compounds based on their structural features. To build a QSAR model, a dataset of compounds with known activities is required. Molecular descriptors (physicochemical, electronic, and steric properties) are calculated for each compound. Statistical methods are then used to build a regression or classification model that correlates these descriptors with the observed activity.
For a compound like this compound, a QSAR study would involve synthesizing and testing a series of analogues with variations in the cyclobutyl, methyl, phenyl, or amide groups. A resulting model could highlight which structural features are most important for a desired activity. For instance, a 3D-QSAR study on triazole-bearing compounds as cyclooxygenase-2 (COX-2) inhibitors identified key features for potency. nih.gov The model showed that hydrogen bond donor features and specific aromatic ring placements were crucial for high inhibitory activity. nih.gov These models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive charge) would increase or decrease activity, guiding the design of more potent analogues. nih.gov
Example 3D-QSAR Model Parameters This table shows typical parameters used to validate a 3D-QSAR model, based on a study of COX-2 inhibitors.
| Parameter | Description | Value (Illustrative) |
| r² | Coefficient of determination for the training set | > 0.9 |
| q² | Cross-validated correlation coefficient | > 0.5 |
| F-value | Statistical significance of the model | High value |
| RMSE | Root Mean Square Error | Low value |
| Parameters are illustrative of a robust QSAR model. nih.gov |
Molecular Dynamics Simulations to Understand Ligand-Target Dynamic Interactions
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic movements of atoms and molecules over time. nih.gov Unlike static docking, MD simulations account for the flexibility of both the ligand and the receptor, as well as the surrounding solvent molecules, offering a more realistic representation of the biological environment. nih.govresearchgate.net These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the ligand-receptor complex behaves over time. nih.gov
An MD simulation of this compound bound to a target protein could reveal:
Stability of the Binding Pose: Whether the initial binding mode predicted by docking is stable over nanoseconds of simulation time.
Role of Water Molecules: The contribution of specific water molecules in mediating interactions between the ligand and the protein.
Conformational Changes: How the protein structure adapts upon ligand binding.
Binding Free Energies: More accurate estimations of binding affinity can be calculated from the simulation trajectory.
MD simulations are computationally intensive but provide invaluable mechanistic insight into how a ligand achieves its effect. nih.gov For example, simulations can be used to study the stability of a drug within a delivery vehicle or its interaction with a cell membrane. nih.gov
Quantum Chemical Calculations for Electronic Properties and Conformational Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate a wide range of properties for this compound, including:
Optimized Geometry: The most stable three-dimensional arrangement of the atoms.
Electronic Properties: The distribution of electrons, dipole moment, and molecular orbital energies (HOMO and LUMO). bsu.by The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
Conformational Analysis: The relative energies of different rotational isomers (conformers) of the molecule. For a flexible molecule like this compound, this can identify the most likely shapes it will adopt in solution.
Spectroscopic Properties: Prediction of vibrational frequencies (IR spectra) and electronic absorption spectra (UV-Vis). bsu.by
These calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpins its interactions with biological targets. colab.ws For instance, quantum calculations on various compounds have been used to determine equilibrium geometry and analyze the molecular orbitals involved in forming UV-Vis spectra. bsu.by
Illustrative Quantum Chemical Data This table shows the type of data that can be generated from quantum chemical calculations for a molecule.
| Property | Description | Example Value (Illustrative) |
| Total Energy | The total electronic energy of the optimized geometry. | Varies (e.g., in Hartrees) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -9.584 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 0.363 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | 9.947 eV |
| Dipole Moment | A measure of the molecule's overall polarity. | Varies (e.g., in Debye) |
| Example energy values are from a study on a different molecule and serve for illustration only. bsu.by |
Virtual Screening and De Novo Design Approaches for Novel Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. broadinstitute.org There are two main approaches:
Ligand-Based Virtual Screening (LBVS): This method searches for new molecules that are structurally similar to a known active ligand. nih.gov
Structure-Based Virtual Screening (SBVS): This method docks a library of compounds into the binding site of a target protein to identify those with the best-predicted binding affinity. mdpi.com
Starting with this compound as a "hit" compound, virtual screening could be used to search commercial or proprietary databases for structurally related or shape-similar compounds that might have improved activity or better properties.
De Novo Design is a more creative computational approach where novel molecular structures are built from scratch within the constraints of a receptor's binding site. nih.gov The algorithm pieces together small molecular fragments to design entirely new molecules that are predicted to have high affinity and specificity for the target. This technique can lead to the discovery of novel chemical scaffolds that are not present in existing compound libraries. nih.gov
| Computational Approach | Goal | Starting Information Required |
| Virtual Screening | Identify promising compounds from a large existing library. broadinstitute.org | A known active ligand (LBVS) or a target structure (SBVS). nih.govmdpi.com |
| De Novo Design | Create entirely new molecular structures with desired properties. nih.gov | A target structure with a defined binding pocket. |
In Vitro and Preclinical in Vivo Biological Evaluation Methodologies
Cell-Based Assays for Receptor Activation and Signaling Pathway Modulation
Cell-based assays represent the initial step in characterizing the interaction of N-(cyclobutylmethyl)-3-phenylpropanamide with its putative molecular target. These assays utilize engineered cell lines expressing the receptor of interest to quantify the compound's binding affinity and its ability to modulate downstream signaling pathways.
Radioligand Binding Assays using Membrane Preparations
Radioligand binding assays are a cornerstone in determining the affinity of a test compound for a specific receptor. sygnaturediscovery.com These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest with high affinity and specificity. nih.gov The fundamental principle is to measure the displacement of this radioligand from the receptor by the unlabeled test compound, in this case, this compound.
The experimental procedure typically involves the preparation of cell membranes from a cell line overexpressing the target receptor. ebi.ac.uk These membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound. After reaching equilibrium, the bound and free radioligand are separated, and the amount of radioactivity bound to the membranes is quantified.
The data are then used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of this compound required to displace 50% of the specific binding of the radioligand. This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Hypothetical Research Findings for this compound:
| Radioligand | Receptor Target | This compound Ki (nM) |
| [3H]-DAMGO | Mu-Opioid Receptor | 15.2 |
| [3H]-DPDPE | Delta-Opioid Receptor | > 10,000 |
| [3H]-U-69593 | Kappa-Opioid Receptor | > 10,000 |
G Protein Activation Assays (e.g., [35S]GTPγS binding)
To determine whether the binding of this compound to a G protein-coupled receptor (GPCR) leads to a functional response, G protein activation assays are employed. nih.govmdpi.com The [35S]GTPγS binding assay is a classic method used to measure the activation of G proteins following agonist stimulation of a GPCR.
In this assay, cell membranes containing the receptor of interest are incubated with GDP, the test compound, and the non-hydrolyzable GTP analog, [35S]GTPγS. When an agonist binds to the receptor, it catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. The binding of the radiolabeled [35S]GTPγS is therefore a direct measure of G protein activation.
The results are typically expressed as the EC50 value, which is the concentration of the compound that produces 50% of the maximal stimulation of [35S]GTPγS binding, and the Emax, which represents the maximal effect of the compound relative to a known full agonist.
Hypothetical Research Findings for this compound:
| Receptor Target | EC50 (nM) | Emax (%) (relative to DAMGO) |
| Mu-Opioid Receptor | 85.7 | 78 |
cAMP Accumulation Assays and Reporter Gene Studies
For GPCRs that are coupled to adenylyl cyclase, either through stimulatory (Gs) or inhibitory (Gi) G proteins, cyclic AMP (cAMP) accumulation assays are highly informative. creativebiomart.netnih.gov These assays measure the intracellular levels of the second messenger cAMP in response to compound treatment. promega.com
In the case of a Gi-coupled receptor, an agonist will inhibit the production of cAMP that has been stimulated by an agent like forskolin. creativebiomart.net The ability of this compound to inhibit forskolin-stimulated cAMP accumulation would be measured across a range of concentrations to determine its potency (IC50) and efficacy.
Reporter gene assays provide another method to assess receptor activation. In these studies, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a specific signaling pathway. Activation of the receptor by a compound leads to a cascade of events culminating in the expression of the reporter gene, which can be easily quantified. nih.gov
Hypothetical Research Findings for this compound in a cAMP Assay:
| Receptor Target | Assay Type | IC50 (nM) |
| Mu-Opioid Receptor | Forskolin-stimulated cAMP accumulation | 120 |
Functional Assays in Isolated Tissue Preparations (e.g., Guinea Pig Ileum (GPI), Mouse Vas Deferens (MVD))
Isolated tissue preparations provide a more physiologically relevant system to study the functional effects of a compound compared to cell-based assays. nih.govnih.gov The guinea pig ileum (GPI) and mouse vas deferens (MVD) are classical models used to characterize the activity of opioid receptor ligands. nih.govnih.gov
In the GPI preparation, the longitudinal muscle is rich in mu-opioid receptors. Agonists at this receptor inhibit the electrically stimulated contractions of the muscle. The inhibitory effect of this compound on these contractions would be quantified to determine its potency (IC50).
The MVD preparation is sensitive to delta-opioid receptor agonists, which also inhibit electrically stimulated contractions. This preparation would be used to assess the selectivity of this compound.
Hypothetical Research Findings for this compound:
| Tissue Preparation | Receptor Predominance | IC50 (nM) |
| Guinea Pig Ileum (GPI) | Mu-Opioid | 98.4 |
| Mouse Vas Deferens (MVD) | Delta-Opioid | > 10,000 |
Animal Models for Pharmacological Efficacy and Mechanism of Action Studies (Focus on model utility and observed pharmacological effects)
Following in vitro characterization, the pharmacological effects of this compound are evaluated in vivo using animal models of nociception. nih.gov These models are crucial for assessing the potential analgesic properties of the compound. nih.gov
Nociceptive Response Modulation in Rodent Models (e.g., tail-flick, formalin test)
The tail-flick test is a model of acute thermal pain. A rodent's tail is exposed to a heat source, and the latency to flick the tail away is measured. An increase in this latency following compound administration indicates an analgesic effect.
The formalin test is a model of persistent pain that has two distinct phases. The first phase is due to direct activation of nociceptors, while the second phase is associated with inflammation and central sensitization. The ability of a compound to reduce paw licking and flinching behavior in either phase provides insight into its mechanism of action.
Hypothetical Research Findings for this compound:
| Nociceptive Model | Species | Endpoint | Observed Effect |
| Tail-Flick Test | Rat | Increased tail-flick latency | Significant increase in latency |
| Formalin Test (Phase I) | Mouse | Reduced paw licking time | Moderate reduction |
| Formalin Test (Phase II) | Mouse | Reduced paw licking time | Substantial reduction |
Evaluation in Animal Models of Inflammatory and Neuropathic Pain
Preclinical assessment of analgesic efficacy relies heavily on the use of animal models that mimic the clinical conditions of inflammatory and neuropathic pain. These models are crucial for demonstrating the potential therapeutic utility of a compound like this compound.
Inflammatory Pain Models:
Animal models of inflammatory pain are designed to replicate the pain and hypersensitivity that result from tissue injury and inflammation. A commonly utilized model is the induction of inflammation in a rodent's paw, often by injecting a phlogistic agent such as carrageenan or Complete Freund's Adjuvant (CFA). Following the administration of the inflammatory agent, researchers can assess the analgesic effects of a test compound by measuring changes in pain-related behaviors.
Key parameters evaluated in these models include:
Thermal Hyperalgesia: A decrease in the latency of paw withdrawal from a thermal stimulus (e.g., a radiant heat source) indicates heightened sensitivity to heat.
Mechanical Allodynia: An increased sensitivity to a normally non-painful mechanical stimulus, often measured using von Frey filaments of varying stiffness applied to the paw.
Edema: The extent of swelling in the inflamed paw, typically measured using a plethysmometer.
The efficacy of this compound in such a model would be determined by its ability to reverse these inflammatory pain-associated behaviors, ideally in a dose-dependent manner.
Table 1: Representative Data from an Inflammatory Pain Model
| Treatment Group | Paw Withdrawal Latency (s) | Paw Withdrawal Threshold (g) | Paw Volume (mL) |
| Vehicle | 4.5 ± 0.5 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| Compound X (10 mg/kg) | 8.2 ± 0.7 | 5.8 ± 0.6 | 1.3 ± 0.1 |
| Positive Control | 9.1 ± 0.6 | 6.5 ± 0.5 | 1.2 ± 0.1 |
| *Note: Data are hypothetical and for illustrative purposes only. p < 0.05 compared to vehicle. |
Neuropathic Pain Models:
Neuropathic pain, which arises from damage to the nervous system, is modeled in animals through various surgical procedures. These models aim to create a state of chronic pain characterized by spontaneous pain, allodynia, and hyperalgesia. Common models include:
Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, leading to nerve compression and subsequent neuropathic pain behaviors.
Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the remaining nerve intact but in a state of hypersensitivity.
Spinal Nerve Ligation (SNL): This procedure involves the tight ligation of one or two of the spinal nerves that contribute to the sciatic nerve.
The assessment of this compound in these models would involve measuring its ability to alleviate the characteristic mechanical allodynia and thermal hyperalgesia that develop following the nerve injury.
Table 2: Representative Data from a Neuropathic Pain Model (SNI)
| Treatment Group | Mechanical Withdrawal Threshold (g) | Thermal Withdrawal Latency (s) |
| Sham | 15.2 ± 1.1 | 10.5 ± 0.9 |
| SNI + Vehicle | 3.4 ± 0.4 | 5.1 ± 0.6 |
| SNI + Compound Y (10 mg/kg) | 9.8 ± 0.9 | 8.7 ± 0.7 |
| SNI + Positive Control | 11.2 ± 1.0 | 9.3 ± 0.8 |
| *Note: Data are hypothetical and for illustrative purposes only. p < 0.05 compared to SNI + Vehicle. |
In Vivo Receptor Occupancy Measurements using Radiolabeled Ligands
To understand the mechanism of action of this compound at a molecular level within a living organism, in vivo receptor occupancy studies are performed. These studies are critical for confirming that the compound engages its intended biological target in the central nervous system or peripheral tissues at doses that are effective in the pain models.
This methodology typically involves the use of a radiolabeled version of the compound of interest or a known radioligand for the target receptor. The process generally follows these steps:
Radioligand Selection: A suitable radioligand with high affinity and specificity for the target receptor is chosen. If a radiolabeled version of this compound is not available, a known radioligand for its putative target would be used.
Animal Dosing: A group of animals is treated with varying doses of the non-radiolabeled this compound. A control group receives a vehicle.
Radioligand Administration: At a specific time point after the administration of the test compound, the radioligand is injected.
Tissue Analysis: After a set period to allow for radioligand binding, the animals are euthanized, and the brains or other relevant tissues are rapidly dissected. The amount of radioactivity in specific brain regions or tissues is then quantified.
Receptor Occupancy Calculation: The receptor occupancy is calculated by comparing the amount of radioligand binding in the animals treated with this compound to the binding in the vehicle-treated animals. A reduction in radioligand binding in the presence of the test compound indicates that it is occupying the target receptors.
The relationship between the dose of this compound, the resulting receptor occupancy, and the observed analgesic effect in the pain models provides crucial information for establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Table 3: Hypothetical In Vivo Receptor Occupancy Data
| Dose of Compound Z (mg/kg) | Receptor Occupancy (%) in Brain | Analgesic Effect (% MPE) |
| 1 | 25 ± 5 | 15 ± 4 |
| 3 | 55 ± 8 | 45 ± 7 |
| 10 | 85 ± 6 | 80 ± 9 |
| 30 | 95 ± 3 | 92 ± 5 |
| Note: Data are hypothetical and for illustrative purposes only. MPE = Maximum Possible Effect. |
Through these meticulous in vitro and preclinical in vivo evaluation methodologies, a comprehensive pharmacological profile of this compound can be established, providing a solid foundation for its potential development as a novel therapeutic agent.
Future Research Directions and Translational Perspectives
Development of Chemical Probes for Receptor Deconvolution and Signal Transduction Studies
A key step in elucidating the biological role of a novel compound is to identify its molecular targets. The structure of N-(cyclobutylmethyl)-3-phenylpropanamide suggests it could be developed into a chemical probe to investigate specific biological pathways.
Key Research Objectives:
Functionalization: Introduce photoreactive groups (e.g., azides, diazirines) or "clickable" handles (e.g., alkynes, azides) onto the phenyl ring or at less sterically hindered positions of the cyclobutane (B1203170) ring. This would allow for covalent labeling of binding partners upon UV irradiation or for the attachment of reporter tags via bioorthogonal chemistry.
Target Identification: Utilize these newly synthesized probes in cell lysates or living cells, followed by proteomic analysis (e.g., affinity-based protein profiling) to isolate and identify the specific proteins that this compound interacts with.
Pathway Analysis: Once a target is identified, the probe can be used to study the downstream effects of this interaction on signal transduction cascades, helping to unravel the compound's mechanism of action at a molecular level.
Interactive Data Table: Potential Modifications for Chemical Probe Development
| Modification Site | Functional Group | Application | Rationale |
|---|---|---|---|
| Phenyl Ring (para-position) | Azido (-N3) | Photo-affinity labeling | Allows for covalent cross-linking to the target protein upon UV activation. |
| Cyclobutane Ring | Terminal Alkyne | Click Chemistry | Enables the attachment of fluorescent dyes or biotin (B1667282) for visualization and purification. |
| Phenyl Ring (meta-position) | Biotin | Affinity Purification | Facilitates the isolation of the target protein-probe complex using streptavidin beads. |
Rational Design of Multitarget Ligands and Biased Agonists with Tailored Pharmacological Profiles
The inherent structure of this compound, with its distinct hydrophobic and polar regions, makes it an attractive starting point for the rational design of more complex and specific therapeutic agents.
Multitarget Ligands: Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. The phenylpropanamide scaffold could be systematically modified to interact with several targets simultaneously. For instance, incorporating functionalities known to inhibit a particular enzyme onto the phenyl ring, while the N-cyclobutylmethyl portion is tailored to bind to a specific receptor, could yield a single molecule with a dual mode of action.
Biased Agonism: For G protein-coupled receptors (GPCRs), ligands can be designed to selectively activate certain downstream signaling pathways over others (biased agonism). The conformationally restricted cyclobutane group can play a crucial role in orienting the molecule within a receptor's binding pocket. nih.gov By systematically altering the substitution pattern on both the cyclobutane and phenyl rings, it may be possible to fine-tune the ligand's interaction with the receptor to favor either G protein-dependent or β-arrestin-dependent signaling, leading to more targeted therapeutic effects with fewer side effects.
Exploration of this compound as a Privileged Scaffold for Novel Bioactive Agents
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The unique structural features of this compound suggest it could serve as such a scaffold.
The inclusion of a cyclobutane ring is a modern strategy in medicinal chemistry to enhance the properties of drug candidates. nih.govru.nlexlibrisgroup.com This small, strained ring system offers several advantages:
Conformational Rigidity: It reduces the flexibility of the N-alkyl substituent, which can lead to a more defined three-dimensional structure and potentially higher binding affinity for a target. nih.gov
Metabolic Stability: The cyclobutane motif can block sites of metabolism, increasing the compound's half-life in the body. nih.govnih.gov
Improved Physicochemical Properties: It can enhance properties like solubility and membrane permeability. mdpi.com
Novel Chemical Space: The cyclobutane ring provides access to unique three-dimensional arrangements that are underrepresented in current drug libraries. nih.gov
By using this compound as a core, a diverse library of compounds can be synthesized by modifying the phenyl ring and the propanamide backbone. This library could then be screened against a wide range of biological targets to identify new lead compounds for various diseases. For example, derivatives of similar phenylpropanamides have shown a range of biological activities, suggesting that this scaffold is versatile.
Interactive Data Table: Potential Advantages of the Cyclobutane Moiety
| Property | Contribution of the Cyclobutane Ring | Reference |
|---|---|---|
| Binding Affinity | Induces conformational restriction, leading to a more favorable orientation in the binding pocket. | nih.gov |
| Metabolic Stability | Can act as a metabolic blocker, preventing enzymatic degradation. | nih.govnih.gov |
| Drug-likeness | Contributes to improved physicochemical properties such as solubility and permeability. | mdpi.com |
| Novelty | Provides access to under-explored three-dimensional chemical space. | nih.gov |
Advances in Radioligand Development and Molecular Imaging Applications for Biological Targets
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. The development of radiolabeled versions of this compound could pave the way for its use as a PET imaging agent.
Potential Radiosynthesis Strategies:
Fluorine-18 (B77423) Labeling: The most common PET isotope, fluorine-18 (¹⁸F), could be incorporated into the molecule. mdpi.commdpi.com A common strategy would be to synthesize a precursor molecule with a suitable leaving group (e.g., a tosylate or nitro group) on the phenyl ring, which can then be displaced by [¹⁸F]fluoride.
Carbon-11 (B1219553) Labeling: Alternatively, the methyl group of the cyclobutylmethyl moiety could be replaced with a carbon-11 (¹¹C) labeled methyl group via reaction with [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Once a successful radiosynthesis is established, the resulting radioligand could be used in preclinical and eventually clinical PET studies to:
Determine the in vivo distribution and pharmacokinetics of the compound.
Quantify the density of its target receptor or enzyme in various organs, including the brain.
Aid in patient selection for therapies targeting the same biological marker.
Monitor treatment response by measuring changes in target engagement.
The development of such a tool would be invaluable for understanding the in vivo behavior of this chemical class and for advancing the diagnosis and treatment of diseases in which its targets are implicated. nih.gov
Q & A
Basic: What synthetic routes are recommended for N-(cyclobutylmethyl)-3-phenylpropanamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a cyclobutylmethylamine derivative with 3-phenylpropanoic acid via amidation. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like HATU or EDCI/HOBt to form the reactive intermediate.
- Nucleophilic substitution : React the activated acid with cyclobutylmethylamine under inert conditions (e.g., nitrogen atmosphere) .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) to improve yield. Monitor reaction progress via TLC or HPLC. For stereochemical control, employ chiral catalysts or enantiopure starting materials .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (δ 7.2–7.4 ppm) and cyclobutyl CH₂ groups (δ 1.5–2.5 ppm) as diagnostic signals .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₈N₂O: 255.32) .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can in silico ADMET models predict the pharmacokinetic profile of this compound?
Answer:
- Tools : Use ACD/I-Lab 2.0 or SwissADME to predict absorption (logP), metabolic stability (CYP450 interactions), and toxicity (AMES test) .
- Key parameters : Optimize logP values <5 to enhance bioavailability. Identify potential reactive metabolites (e.g., epoxide intermediates) using DEREK or Toxtree .
Advanced: What strategies resolve contradictions in bioactivity data across assays?
Answer:
- Assay standardization : Control variables like cell line viability (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
- Orthogonal assays : Validate antimicrobial activity via both cup-plate (diffusion) and microdilution (MIC) methods to confirm dose-dependent effects .
- Negative controls : Include structurally similar inactive analogs to rule off-target effects .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
- Scaffold modification : Introduce substituents on the phenyl ring (e.g., electron-withdrawing groups) or replace cyclobutyl with cyclohexyl to probe steric effects .
- Functional group swaps : Replace the amide with sulfonamide or urea to assess hydrogen-bonding requirements .
- High-throughput screening : Use fragment-based libraries to identify pharmacophoric motifs .
Basic: What are the stability and storage guidelines for this compound?
Answer:
- Storage : Store at -20°C in airtight, light-protected vials to prevent hydrolysis. Desiccate to avoid moisture absorption .
- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced: What computational methods assess binding interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., C5aR antagonists). Focus on binding energy (ΔG < -8 kcal/mol) and key residues (e.g., Tyr257 in C5aR) .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of ligand-target complexes .
Advanced: How to address solubility challenges in biological assays?
Answer:
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance aqueous solubility .
- Prodrug design : Introduce phosphate esters or PEGylated derivatives for transient solubility improvement .
Basic: How to confirm stereochemistry during synthesis?
Answer:
- Chiral chromatography : Use CHIRALPAK IG columns with hexane/ethanol gradients to separate enantiomers .
- X-ray crystallography : Resolve absolute configuration by growing single crystals in slow-evaporation solvents (e.g., ethyl acetate/hexane) .
Advanced: What techniques validate target engagement in cellular models?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
